molecular formula C8H6BrFO3 B6302594 Carbonic acid, 2-bromo-4-fluorophenyl methyl ester CAS No. 84478-90-0

Carbonic acid, 2-bromo-4-fluorophenyl methyl ester

Cat. No. B6302594
Key on ui cas rn: 84478-90-0
M. Wt: 249.03 g/mol
InChI Key: UHVMWCUMBLQKKZ-UHFFFAOYSA-N
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Patent
US06703503B2

Procedure details

First, 93 g (0.49 mol) of 2-bromo-4-fluorophenol was suspended in 200 ml of water, into which 55 g (0.59 mol) of methyl chloroformate and a solution of 21.5 g (0.51 mol) of sodium hydroxide in 60 ml of water were poured together at 10° C. or lower, and the mixture was stirred at the same temperature for 2 hours. The precipitated crystals were collected by filtration, washed with water, and dried in a vacuum oven, which afforded 111.6 g (0.45 mol) of methyl 2-bromo-4-fluorophenoxyformate.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Cl[C:11]([O:13][CH3:14])=[O:12].[OH-].[Na+]>O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][C:11]([O:13][CH3:14])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
21.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
lower, and the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(OC(=O)OC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.45 mol
AMOUNT: MASS 111.6 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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